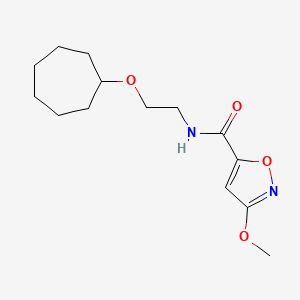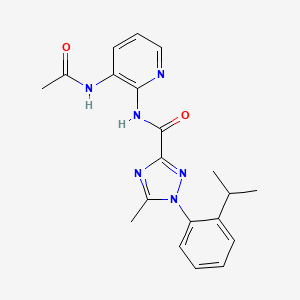![molecular formula C16H21FN4O B6968002 5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6968002.png)
5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole is a complex organic compound that features a combination of fluorinated pyridine, piperidine, and oxadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the fluorinated pyridine and piperidine intermediates. One common method involves the use of Selectfluor® for the fluorination of pyridine derivatives . The piperidine moiety can be introduced through a nucleophilic substitution reaction, followed by the formation of the oxadiazole ring via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced fluorination techniques and efficient cyclization methods to produce the desired oxadiazole structure .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorinated pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The fluorinated pyridine and piperidine moieties play a crucial role in binding to target proteins, while the oxadiazole ring contributes to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoropyridines: These compounds share the fluorinated pyridine moiety and exhibit similar chemical properties.
Piperidine Derivatives: Compounds with piperidine rings are structurally related and may have comparable biological activities.
Oxadiazoles: These compounds have the oxadiazole ring and are studied for their diverse applications in chemistry and biology.
Uniqueness
5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole is unique due to the combination of these three distinct moieties, which confer specific chemical and biological properties that are not found in simpler analogs .
Eigenschaften
IUPAC Name |
5-[(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O/c1-12(2)15-19-14(22-20-15)11-21-9-6-16(17,7-10-21)13-5-3-4-8-18-13/h3-5,8,12H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVQBXXJWDSEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)(C3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide](/img/structure/B6967921.png)
![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethylamino]pyrimidine](/img/structure/B6967932.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-fluoro-4-methylbenzenesulfonamide](/img/structure/B6967935.png)

![1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol](/img/structure/B6967951.png)
![2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile](/img/structure/B6967956.png)

![3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6967968.png)

![1-(3,4-dichlorophenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B6967998.png)

![3-[1-Hydroxy-2-(oxolan-3-ylmethylamino)propan-2-yl]phenol](/img/structure/B6968023.png)
![5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole](/img/structure/B6968024.png)
![4-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-3-hydroxy-3-methylbutan-2-one](/img/structure/B6968030.png)
